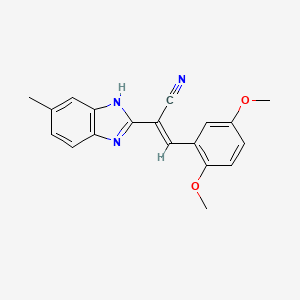
N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays an important role in B-cell receptor (BCR) signaling and is a key mediator of B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK plays a critical role in BCR signaling by phosphorylating downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). Inhibition of BTK by this compound leads to decreased activation of these downstream targets and ultimately results in decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases such as Tec, Itk, and JAK3. This compound has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In preclinical studies, this compound has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This compound has also demonstrated good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its potential for off-target effects on other kinases, which could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway. Another area of interest is the investigation of this compound in combination with other immunomodulatory agents such as checkpoint inhibitors. Additionally, further preclinical studies are needed to assess the safety and efficacy of this compound in the treatment of B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine to form the corresponding amide. This is followed by the introduction of a tetrazole acetic acid moiety using a coupling agent such as EDCI. The final step involves the introduction of the N-(1H-tetrazol-1-ylacetyl) group using a mild base such as triethylamine.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1'-(1H-tetrazol-1-ylacetyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-[1-[2-(tetrazol-1-yl)acetyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O3/c1-27-10-6-18-17(26)14-3-2-7-23(11-14)15-4-8-22(9-5-15)16(25)12-24-13-19-20-21-24/h13-15H,2-12H2,1H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINQCHWFAZLJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)
![2-{[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B5367659.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5367673.png)
![2-{[4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5367679.png)
![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![3-(4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B5367701.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)